

Literature review of N-Benzyl-o-phenetidine studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Benzyl-o-phenetidine*

Cat. No.: B079866

[Get Quote](#)

An In-depth Technical Guide to N-Benzyl-o-phenetidine

Introduction

N-Benzyl-o-phenetidine, also known by its IUPAC name N-benzyl-2-ethoxyaniline, is an aromatic secondary amine.[1][2] Its structure features a benzyl group and an o-phenetidine group (2-ethoxyaniline) linked by a nitrogen atom. While not extensively documented in peer-reviewed biological or pharmacological literature, it serves as a chemical intermediate and building block in organic synthesis.[3][4] This guide provides a comprehensive overview of its known properties, a detailed hypothetical synthesis protocol based on established chemical reactions, and its safety information.

Chemical and Physical Properties

N-Benzyl-o-phenetidine is commercially available and is characterized as a solid that can range from a white or colorless powder to a brown lump or clear liquid, indicative of its low melting point.[3][4] Key quantitative data are summarized below.

Table 1: Physicochemical Properties of **N-Benzyl-o-phenetidine**

Property	Value	Source
Identifiers		
CAS Number	13371-95-4	[1][3][5]
PubChem CID	563482	[1]
EC Number	677-179-2	[1]
Molecular Properties		
Molecular Formula	C ₁₅ H ₁₇ NO	[1][3][5]
Molecular Weight	227.30 g/mol	[1][3][5]
IUPAC Name	N-benzyl-2-ethoxyaniline	[1]
SMILES	<chem>CCOc1ccccc1NCc1ccccc1</chem>	[2]
Physical Properties		
Physical State	Solid (at 20°C)	[3]
Appearance	White or colorless to Brown powder, lump, or clear liquid	[4]
Melting Point	29.0 to 32.0 °C	[3][4]

Synthesis Protocol: Reductive Amination

The synthesis of **N-Benzyl-o-phenetidine** can be achieved via reductive amination, a common and efficient method for forming carbon-nitrogen bonds.[6][7] This one-pot reaction typically involves the condensation of an amine (o-phenetidine) with a carbonyl compound (benzaldehyde) to form an imine intermediate, which is subsequently reduced to the target secondary amine.[8]

Experimental Protocol

Materials:

- o-Phenetidine (2-ethoxyaniline)

- Benzaldehyde
- Sodium borohydride (NaBH_4) or Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)[8]
- Ethanol (95%), Anhydrous
- Glacial Acetic Acid (optional, as catalyst)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)[7]
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Anhydrous Magnesium Sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser (if heating is required)
- Separatory funnel
- Rotary evaporator

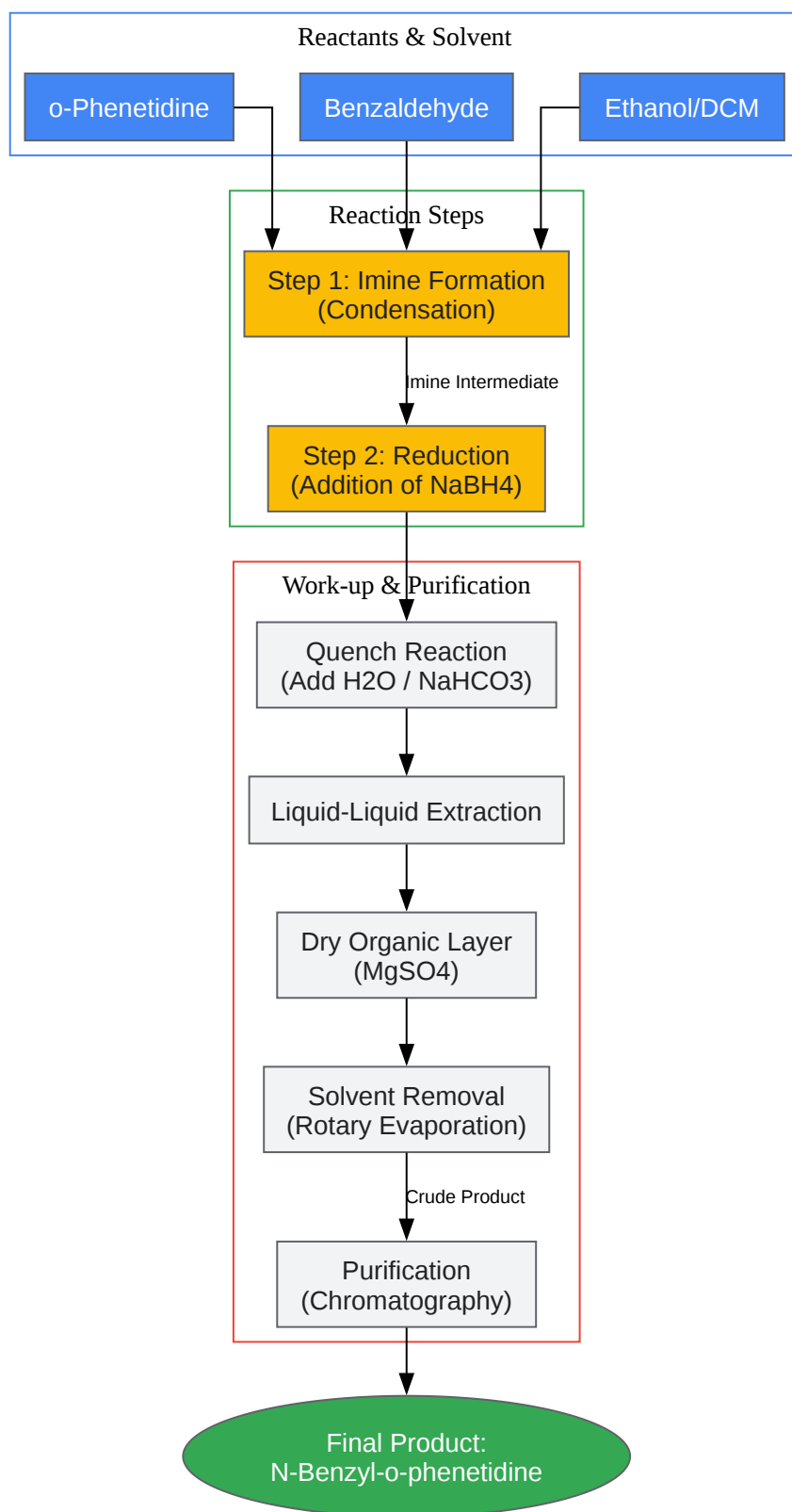
Procedure:

- Imine Formation:
 - In a round-bottom flask, dissolve o-phenetidine (1.0 eq) and benzaldehyde (1.0-1.1 eq) in a suitable solvent like anhydrous ethanol or DCM.
 - If needed, a catalytic amount of glacial acetic acid can be added to facilitate the condensation reaction.
 - Stir the mixture at room temperature for 1-2 hours. The formation of the imine intermediate can often be observed by a color change.[8]
- Reduction:

- Cool the reaction mixture in an ice bath.
- Slowly add the reducing agent, sodium borohydride (1.5 eq), in small portions. Sodium triacetoxyborohydride is a milder alternative that can be added at the beginning of the reaction.[8]
- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 3-4 hours, or until TLC analysis indicates the consumption of the imine intermediate.
- Work-up and Purification:
 - Quench the reaction by slowly adding water or saturated sodium bicarbonate solution to decompose any excess reducing agent.
 - If an organic solvent like DCM was used, transfer the mixture to a separatory funnel. If ethanol was used, first remove the ethanol under reduced pressure using a rotary evaporator, then dissolve the residue in DCM and water.
 - Separate the organic layer. Extract the aqueous layer two more times with DCM.
 - Combine the organic extracts and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent using a rotary evaporator.
- Characterization:
 - The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.
 - Confirm the structure and purity of the final product using NMR spectroscopy.[3]

Logical and Experimental Workflows

The synthesis of **N-Benzyl-o-phenetidine** follows a standard reductive amination workflow. This process is visualized in the diagram below.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **N-Benzyl-o-phenetidine** via reductive amination.

Biological Activity and Applications

As of this review, there is a notable absence of published research detailing the biological activity, signaling pathways, or specific pharmacological applications of **N-Benzyl-o-phenetidine**. Chemical suppliers classify it as a building block for organic synthesis.[3][4]

While no specific studies exist for this compound, related N-benzyl and N-phenyl derivatives have been investigated for a wide range of biological activities, including antimitotic and leishmanicidal effects.[9][10] For example, a structurally related benzimidazole derivative, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, has shown potential in treating cutaneous leishmaniasis by inducing apoptosis in the parasite.[9] Another compound, N-benzyl piperidin-4-one oxime, demonstrated significant antimitotic activity.[10] These studies suggest that the N-benzyl aniline scaffold present in **N-Benzyl-o-phenetidine** could be a starting point for designing novel therapeutic agents, though this remains speculative without direct experimental evidence.

Safety and Handling

N-Benzyl-o-phenetidine is classified as harmful and an irritant.[1][3]

Table 2: GHS Hazard Information

Hazard Code	Description	Source
H302	Harmful if swallowed	[1]
H312	Harmful in contact with skin	[1]
H315	Causes skin irritation	[1][11]
H319	Causes serious eye irritation	[1][11]
H335	May cause respiratory irritation	[11]

Precautionary Measures: Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[11] Work should be conducted in a well-ventilated area or a fume hood to avoid inhaling dust or vapors.[3][11] In case of contact, wash skin thoroughly with soap and water. If inhaled, move to fresh air.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Benzyl-o-phenetidine | C₁₅H₁₇NO | CID 563482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Benzyl-o-phenetidine | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. N-Benzyl-o-phenetidine | 13371-95-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. N-Benzyl-o-phenetidine | 13371-95-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. calpaclab.com [calpaclab.com]
- 6. gctlc.org [gctlc.org]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [open.bu.edu]
- 9. Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. aksci.com [aksci.com]
- To cite this document: BenchChem. [Literature review of N-Benzyl-o-phenetidine studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079866#literature-review-of-n-benzyl-o-phenetidine-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com